molecular formula C11H13ClO5S B017349 Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate CAS No. 91427-62-2

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate

Cat. No.: B017349
CAS No.: 91427-62-2
M. Wt: 292.74 g/mol
InChI Key: BXENIYIGPPXPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Comparison with Similar Compounds

Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a chlorosulfonyl group attached to a phenoxyacetate structure. The synthesis typically involves the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base, yielding the desired ester product.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, leading to various biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in preclinical models. It was found to reduce carrageenan-induced edema in animal models, indicating its capability to modulate inflammatory responses .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityInhibition of E. coli and S. aureus growth with IC50 values < 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 cells with a decrease in cell viability by 60% at 100 µM concentration.
Study 3Anti-inflammatory EffectsReduced paw edema in rats by 40% compared to control groups at a dosage of 20 mg/kg.

Properties

IUPAC Name

ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXENIYIGPPXPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465206
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91427-62-2
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An oven-dried 200 mL round-bottomed flask was charged with chlorosulfonic acid (18.5 mL, 167 mmol). Under N2 flow, compound 10.1 (29.3 g, 139 mmol) was added dropwise using a cannula tube at 0° C., and the reaction was stirred at room temperature for 1.5 h. The reaction mixture was poured into 300 mL of ice-water. Deposited crystals were collected, washed with 3×100 mL of ice-water, and dried in vacuo affording the title compound 10.2 (37.3 g). 1H NMR (300 MHz) (CDCl3) δ 7.86-7.84 (2H, m); 6.80 (1H, t, J=9.5 Hz); 4.76 (2H, s); 4.29 (2H, q, J=7.1 Hz); 2.37 (3H, s); 1.31 (3H, t, J=7.1 Hz).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a flask containing chlorosulfonic acid (15.0 mL, 226 mmol) at 4° C. was added ethyl (2-methylphenoxy)acetate A1a (10.0 g, 51.6 mmol) slowly. The mixture was stirred at 4° C. for 30 min and room temperature for 2 h, and then poured into ice water. The precipitated white solid was filtered, washed with water, and dried under vacuum overnight to provide 14.0 g (93%) of A1b as a white solid; 1H NMR (300 MHz, CDCl3) δ 7.87–7.84 (m, 2 H), 6.80 (d, J=9.5 Hz, 1 H), 4.76 (s, 2 H), 4.29 (q, J=7.1 Hz, 2 H), 2.37 (s, 3 H), 1.31 (t, J=7.1 Hz, 3 H); MS (ES) m/z: 315 (M+Na+).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.